molecular formula C16H17NOS2 B11628020 (5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11628020
M. Wt: 303.4 g/mol
InChI Key: XZGSHEWRSWRNCF-NHZNEZGNSA-N
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Description

(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropylamine with a thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

Mechanism of Action

The mechanism of action of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H17NOS2

Molecular Weight

303.4 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NOS2/c1-12(2)11-17-15(18)14(20-16(17)19)10-6-9-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3/b9-6+,14-10-

InChI Key

XZGSHEWRSWRNCF-NHZNEZGNSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S

Origin of Product

United States

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